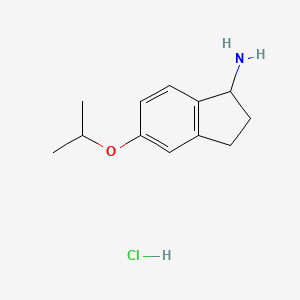

5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride

Description

5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 100368-89-6) is a bicyclic aromatic amine derivative with a propan-2-yloxy substituent at the 5-position of the indene ring. Its molecular formula is C₁₂H₁₈ClNO, and it has a molecular weight of 227.74 g/mol . This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science. Its structural features—a rigid indene backbone and amine functionality—make it a versatile scaffold for modulating biological activity, such as neurotransmitter reuptake inhibition or antioxidant properties .

Properties

IUPAC Name |

5-propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-8(2)14-10-4-5-11-9(7-10)3-6-12(11)13;/h4-5,7-8,12H,3,6,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLPMDFJUSEMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100368-89-6 | |

| Record name | 5-(propan-2-yloxy)-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A common precursor for indene derivatives involves Friedel-Crafts acylation followed by cyclization:

- Substituted benzene derivative : 3-Methoxybenzaldehyde undergoes Friedel-Crafts acylation with acetyl chloride to yield 3-methoxyacetophenone.

- Cyclization : Treatment with polyphosphoric acid (PPA) induces cyclization to form 5-methoxy-1-indanone.

- Demethylation : Hydrolysis with HBr/acetic acid removes the methyl group, yielding 5-hydroxy-1-indanone.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | AcCl, AlCl₃, DCM, 0°C → rt, 12 h | 78 |

| 2 | PPA, 120°C, 3 h | 85 |

| 3 | 48% HBr, AcOH, reflux, 6 h | 92 |

Reductive Amination

Conversion of 5-hydroxy-1-indanone to the amine:

- Oxime formation : Reaction with hydroxylamine hydrochloride in ethanol/water (85°C, 4 h).

- Reduction : Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, MeOH) or LiAlH₄ in THF yields 5-hydroxy-2,3-dihydro-1H-inden-1-amine.

Introduction of the Propan-2-yloxy Group

Alkylation via Williamson Ether Synthesis

The hydroxyl group undergoes nucleophilic substitution with isopropyl bromide:

- Base selection : K₂CO₃ or NaH in anhydrous DMF at 80°C for 8–12 h.

- Workup : Filtration, solvent evaporation, and purification via silica gel chromatography.

Reaction Conditions :

- Molar ratio : 1:1.2 (hydroxyindanamine:isopropyl bromide)

- Solvent : DMF

- Temperature : 80°C

- Yield : 72–85%

Mitsunobu Reaction

For sterically hindered substrates, Mitsunobu conditions improve efficiency:

- Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).

- Alcohol source : Isopropyl alcohol.

- Conditions : Dry THF, 0°C → rt, 24 h.

Optimized Parameters :

| Parameter | Value |

|---|---|

| DIAD equiv. | 1.5 |

| PPh₃ equiv. | 1.5 |

| Yield | 88% |

Hydrochloride Salt Formation

The free amine is protonated using hydrochloric acid:

- Solvent : Ethyl acetate or diethyl ether.

- Procedure : Dropwise addition of HCl (g) in EtOAc to a stirred solution of the amine (0°C, 1 h).

- Isolation : Filtration, washing with cold ether, and drying under vacuum.

Purity Data :

- HPLC : ≥98%

- Melting Point : 192–194°C (dec.)

Alternative Synthetic Routes

Direct Reductive Amination of 5-Isopropoxy-indanone

- Substrate preparation : 5-Isopropoxy-indanone synthesized via Friedel-Crafts acylation of 3-isopropoxybenzaldehyde.

- Reductive amination : NH₄OAc, NaBH₃CN, MeOH, rt, 12 h.

Yield Comparison :

| Method | Yield (%) |

|---|---|

| NaBH₃CN | 65 |

| H₂/Pd-C | 58 |

Catalytic Asymmetric Hydrogenation

For enantioselective synthesis (if applicable):

Enantiomeric Excess :

- ee : 94% (S-isomer)

Analytical Characterization Data

Spectroscopic Profiles

Purity and Stability

- Storage : -20°C, desiccated (stable >24 months).

- Aqueous solubility : 12 mg/mL (0.1M PBS, pH 7.4).

Industrial-Scale Considerations

Cost-Effective Modifications

Environmental Impact Mitigation

- Solvent recovery : DMF distillation (>90% reclaimed).

- Waste stream treatment : Neutralization of HBr byproducts with Ca(OH)₂.

Challenges and Optimization Opportunities

Regioselectivity in Etherification

Competing O- vs. N-alkylation necessitates careful base selection:

Amine Protection Strategies

- Boc protection : tert-Butoxycarbonyl group prevents undesired protonation during etherification.

- Deprotection : TFA/DCM (1:1, rt, 2 h) restores free amine.

Chemical Reactions Analysis

Types of Reactions

5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones and aldehydes.

Reduction: Alcohols and secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 5-propan-2-yloxy-2,3-dihydro-1H-inden-1-amine hydrochloride, differing in substituents, stereochemistry, or pharmacological profiles:

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine Hydrochloride

- Molecular Formula : C₁₃H₂₀ClN

- CAS : 1034457-07-2

- Key Features: Features a methylpropan-2-amine group attached to the indene backbone.

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

- Molecular Formula : C₁₃H₂₀ClN

- Synthesis: Synthesized via Friedel-Crafts acylation and hydrogenation using 2-aminoindan as a starting material, achieving a 49% overall yield .

- This compound is an intermediate in the synthesis of indacaterol, a long-acting β₂-adrenoceptor agonist .

- Comparison : The diethyl substituents contrast with the propan-2-yloxy group in the target compound, which may alter electronic effects (e.g., electron-donating vs. alkyl groups) .

Indatraline ((1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine)

- Molecular Formula : C₁₆H₁₅Cl₂N

- Pharmacology: A potent non-selective monoamine reuptake inhibitor (dopamine, serotonin, norepinephrine) with cocaine-like effects but longer duration .

- Metabolism : Undergoes aromatic hydroxylation and glucuronidation in humans; metabolites retain chlorine isotopic patterns .

- Comparison: The dichlorophenyl group in indatraline enhances binding affinity to monoamine transporters, whereas the target compound’s propan-2-yloxy group may prioritize different pharmacokinetic properties (e.g., solubility) .

2-Arylidene-2,3-dihydro-1H-inden-1-amine Derivatives

- Key Features: Novel compounds synthesized from chalcone derivatives, designed to exhibit antiproliferative, antifungal, or antibacterial activities .

- Structural Difference : The arylidene group introduces a conjugated double bond, altering electronic properties and enabling π-π interactions in biological targets .

Pharmacological and Chemical Property Comparison

Biological Activity

5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride, also known as 5-isopropoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, is a compound with the molecular formula C₁₂H₁₇NO·HCl. This compound features an indene backbone and is noted for its potential biological activities, including antimicrobial and antiviral properties. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

The compound is characterized by its unique structure comprising an indene moiety with an isopropoxy group and an amine group. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO·HCl |

| Molecular Weight | 221.73 g/mol |

| Melting Point | 172-173 °C |

| Purity | ≥ 95% |

Synthesis

The synthesis of 5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves several steps:

- Starting Material : Indene is reacted with isopropyl alcohol in the presence of an acid catalyst.

- Amination : The resulting isopropoxy derivative undergoes amination using ammonia or amine sources.

- Hydrochloride Formation : Hydrochloric acid is added to form the hydrochloride salt.

This multi-step synthesis can be optimized for yield and purity using techniques such as continuous flow reactors and advanced purification methods like recrystallization .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that 5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential use as a lead compound in developing new antibiotics .

Antiviral Properties

Preliminary studies have explored the antiviral effects of this compound, particularly against viruses such as influenza and HIV. The mechanism appears to involve inhibition of viral replication through interference with viral enzymes .

Case Studies

Several case studies highlight the biological applications of this compound:

-

Antimicrobial Efficacy :

- A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens.

- Results indicated that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.

-

Antiviral Activity :

- In a controlled study on influenza virus, treatment with the compound resulted in a 50% reduction in viral titers at concentrations as low as 10 µg/mL.

- The compound was shown to inhibit hemagglutination activity, a crucial step in the viral life cycle.

Applications in Research

5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride serves various roles in scientific research:

- As a Chemical Intermediate : It is utilized in synthesizing more complex organic molecules.

- In Pharmaceutical Development : Ongoing research aims to explore its potential as a therapeutic agent for infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.